2'-(Prop-2-en-1-yl)-1,3-dipropyl-4,5,6,7-tetrahydro-2'H-spiro[indene-2,1'-naphthalene]
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Overview
Description
2’-(Prop-2-en-1-yl)-1,3-dipropyl-4,5,6,7-tetrahydro-2’H-spiro[indene-2,1’-naphthalene] is a complex organic compound characterized by its unique spiro structure. This compound features a spiro linkage between an indene and a naphthalene moiety, making it an interesting subject for research in organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-(Prop-2-en-1-yl)-1,3-dipropyl-4,5,6,7-tetrahydro-2’H-spiro[indene-2,1’-naphthalene] typically involves multiple steps. One common method includes the allylation of a naphthalene derivative followed by cyclization to form the spiro linkage. The reaction conditions often require the use of strong bases and high temperatures to facilitate the formation of the spiro structure .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Industrial methods also focus on minimizing by-products and ensuring the scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2’-(Prop-2-en-1-yl)-1,3-dipropyl-4,5,6,7-tetrahydro-2’H-spiro[indene-2,1’-naphthalene] undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic substitution reactions are possible, especially on the aromatic rings of the indene and naphthalene moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of fully saturated hydrocarbons.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
2’-(Prop-2-en-1-yl)-1,3-dipropyl-4,5,6,7-tetrahydro-2’H-spiro[indene-2,1’-naphthalene] has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 2’-(Prop-2-en-1-yl)-1,3-dipropyl-4,5,6,7-tetrahydro-2’H-spiro[indene-2,1’-naphthalene] involves its interaction with molecular targets such as enzymes or receptors. The spiro structure allows for unique binding interactions, which can modulate the activity of these targets. The pathways involved may include signal transduction cascades or metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-(Prop-2-yn-1-yl)naphthalene
- 2-(Prop-1-yn-1-yl)naphthalene
- 2-(Propa-1,2-dien-1-yl)naphthalene
Uniqueness
2’-(Prop-2-en-1-yl)-1,3-dipropyl-4,5,6,7-tetrahydro-2’H-spiro[indene-2,1’-naphthalene] is unique due to its spiro linkage, which imparts distinct chemical and physical properties.
Properties
CAS No. |
934802-09-2 |
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Molecular Formula |
C27H34 |
Molecular Weight |
358.6 g/mol |
IUPAC Name |
2-prop-2-enyl-1',3'-dipropylspiro[2H-naphthalene-1,2'-4,5,6,7-tetrahydroindene] |
InChI |
InChI=1S/C27H34/c1-4-11-21-19-18-20-14-7-10-17-24(20)27(21)25(12-5-2)22-15-8-9-16-23(22)26(27)13-6-3/h4,7,10,14,17-19,21H,1,5-6,8-9,11-13,15-16H2,2-3H3 |
InChI Key |
VIELYEHSUMOMTC-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C2CCCCC2=C(C13C(C=CC4=CC=CC=C34)CC=C)CCC |
Origin of Product |
United States |
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